molecular formula C21H24N4O4 B10981350 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide

Cat. No.: B10981350
M. Wt: 396.4 g/mol
InChI Key: CDKJNDIELWOSKL-UHFFFAOYSA-N
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Description

3,4-dimethoxyphenethylamine (DMPEA), is an organic compound with the molecular formula C10H15NO2. It shares structural similarities with dopamine, specifically in its methoxy-substituted phenethylamine backbone. DMPEA was first synthesized by A. Pictet and M. Finkelstein from vanillin aldehyde .

Preparation Methods

DMPEA can be synthesized through the following method:

Chemical Reactions Analysis

DMPEA participates in various chemical reactions:

    Reduction: The nitrile group in 3,4-dimethoxybenzonitrile is reduced to form DMPEA.

    Substitution: DMPEA can undergo nucleophilic substitution reactions.

    Oxidation: Oxidative transformations of the phenethylamine moiety are possible. Common reagents include reducing agents (such as lithium aluminum hydride) and nucleophiles (such as amines). Major products depend on reaction conditions and substituents.

Scientific Research Applications

DMPEA finds applications in:

    Organic Synthesis: It serves as an intermediate in organic synthesis.

    Neurochemistry: Due to its structural similarity to dopamine, it may have implications in neurotransmission.

    Medicinal Chemistry: Research explores its potential as a lead compound for drug development.

    Industry: DMPEA may be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which DMPEA exerts its effects remains an area of study. It likely interacts with receptors or enzymes involved in neurotransmission or cellular signaling pathways.

Comparison with Similar Compounds

DMPEA’s uniqueness lies in its methoxy-substituted phenethylamine structure. Similar compounds include:

    2-(2-Chloro-3,4-dimethoxy)phenethylamine: (phenethylamine)): A chlorinated derivative.

    Methyl 3,4-Dimethoxyphenyl Acetate: (): An ester derivative .

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H24N4O4/c1-14-24-20-16(5-4-10-23-20)21(27)25(14)12-11-22-19(26)9-7-15-6-8-17(28-2)18(13-15)29-3/h4-6,8,10,13H,7,9,11-12H2,1-3H3,(H,22,26)

InChI Key

CDKJNDIELWOSKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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